molecular formula C9H12N2O B2470426 2-(1-Cyclopropylethoxy)pyrazine CAS No. 2202325-54-8

2-(1-Cyclopropylethoxy)pyrazine

Cat. No.: B2470426
CAS No.: 2202325-54-8
M. Wt: 164.208
InChI Key: IYHKXOOYPNIWKZ-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)pyrazine is a heterocyclic compound that contains a pyrazine ring substituted with a 1-cyclopropylethoxy group. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 2-(1-Cyclopropylethoxy)pyrazine can be achieved through several methods. One common approach involves the reaction of pyrazine with 1-cyclopropylethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-Cyclopropylethoxy)pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-Cyclopropylethoxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(1-Cyclopropylethoxy)pyrazine can be compared with other pyrazine derivatives, such as:

These compounds share a pyrazine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

2-(1-cyclopropylethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(8-2-3-8)12-9-6-10-4-5-11-9/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHKXOOYPNIWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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